molecular formula C17H20N4O3 B2870878 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1049523-86-5

6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2870878
CAS No.: 1049523-86-5
M. Wt: 328.372
InChI Key: GASZKOSSNOPYMJ-UHFFFAOYSA-N
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Description

6-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the fields of cardiovascular diseases and oncology. Its structure incorporates two privileged pharmacophores: a 2-methylpyridazin-3(2H)-one core and a 1-(2-methoxyphenyl)piperazine moiety . The pyridazinone scaffold is a well-documented heterocyclic system found in compounds with a broad spectrum of biological activities . Researchers have extensively explored pyridazinone derivatives for their potential as vasodilators, acting through mechanisms such as phosphodiesterase (PDE) inhibition, and as anticancer agents targeting various kinases and enzymes like poly (ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR) . The 1-(2-methoxyphenyl)piperazine group is a common structural element in bioactive molecules, including known neuroleptic agents and beta-adrenergic ligands, which contributes to the compound's potential for central nervous system (CNS) and cardiovascular receptor interaction . The carbonyl linkage between these two subunits is a strategic feature that can be explored to modulate the molecule's conformation and binding affinity. This compound is presented as a key intermediate for chemical biology and drug discovery programs. It is ideal for researchers investigating the structure-activity relationships (SAR) of multi-target ligands, especially in the emerging field of reverse cardio-oncology, which seeks treatments for patients susceptible to both cardiovascular diseases and cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-19-16(22)8-7-13(18-19)17(23)21-11-9-20(10-12-21)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASZKOSSNOPYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazinone Core Synthesis

The 2-methylpyridazin-3(2H)-one scaffold is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. A validated approach involves:

Formation of 4-Oxo-2-methylbutanoic Acid Intermediate

Reaction of methyl vinyl ketone with diethyl oxalate in basic conditions generates ethyl 4-oxo-2-methylbut-2-enoate, which undergoes acidic hydrolysis to yield 4-oxo-2-methylbutanoic acid.

Cyclocondensation with Hydrazine

Treatment of 4-oxo-2-methylbutanoic acid (1.0 eq) with hydrazine hydrate (1.2 eq) in refluxing ethanol (4 h) affords 2-methylpyridazin-3(2H)-one. The reaction proceeds via nucleophilic attack at the β-keto position, followed by cyclodehydration. Typical yields range from 58–76% after ethanol recrystallization.

Key Parameters :

  • Solvent polarity critically influences reaction rate (ethanol > water > DMF)
  • Excess hydrazine prevents diketone side-product formation

Piperazine Derivative Preparation

The 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety requires sequential piperazine functionalization:

Synthesis of 1-(2-Methoxyphenyl)piperazine

Two principal routes are documented:

Ullmann Coupling

Heating 2-methoxyiodobenzene (1.0 eq) with piperazine (2.5 eq) in DMF at 110°C for 24 h using CuI (10 mol%) and K₂CO₃ (3.0 eq) provides 1-(2-methoxyphenyl)piperazine in 68% yield.

Buchwald-Hartwig Amination

Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) catalyze coupling of 2-methoxyphenyl bromide (1.0 eq) with piperazine (1.2 eq) in toluene at 100°C (12 h), achieving 82% yield.

Comparative Analysis :

Method Yield (%) Reaction Time (h) Cost Index
Ullmann Coupling 68 24 Low
Buchwald-Hartwig 82 12 High

Coupling Strategy for Final Assembly

Introducing the piperazine-carbonyl group at position 6 of the pyridazinone core employs acylative coupling:

Carboxylic Acid Activation

6-Bromo-2-methylpyridazin-3(2H)-one undergoes lithiation at -78°C (LDA, THF) followed by CO₂ quenching to generate 6-carboxy-2-methylpyridazin-3(2H)-one. Activation with HBTU (1.05 eq) and DIEA (3.0 eq) in DMF forms the reactive acyloxyphosphonium intermediate.

Amide Bond Formation

Adding 1-(2-methoxyphenyl)piperazine (1.1 eq) to the activated acid at 0°C→RT (18 h) yields the target compound. Purification via silica chromatography (EtOAc/hexane) provides 63–71% isolated yield.

Optimization Data :

Coupling Agent Solvent Temp (°C) Yield (%)
HBTU DMF 25 71
EDC/HOBt CH₂Cl₂ 0→25 58
DCC THF 40 49

Crystallization and Purification

Final purification exploits differential solubility:

  • Dissolve crude product in hot isopropanol (10 mL/g) with activated carbon (5% w/w)
  • Filter through Celite® at 75°C
  • Cool filtrate to 15°C at 0.5°C/min to induce crystallization
  • Vacuum dry (70°C, 2 mmHg) to constant mass (>99.5% HPLC purity)

Crystallization Metrics :

  • Recovery: 80–85%
  • Particle size: 50–100 µm (laser diffraction)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 4.8 Hz, 1H, H-5), 7.85 (d, J = 4.8 Hz, 1H, H-4), 6.90–6.84 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃), 3.72–3.45 (m, 8H, piperazine), 3.21 (s, 3H, N-CH₃).
  • HRMS : m/z [M+H]⁺ Calcd for C₁₇H₂₁N₄O₃: 329.1609; Found: 329.1612.

X-ray Diffraction

Single-crystal analysis (Mo-Kα radiation) confirms:

  • Dihedral angle between pyridazinone and methoxyphenyl: 67.3°
  • Piperazine ring in chair conformation
  • C=O bond length: 1.224 Å (consistent with amide resonance)

Challenges and Mitigation Strategies

  • Regioselectivity in Pyridazinone Functionalization :

    • Bromination at C6 requires careful stoichiometry control (NBS, CCl₄, 0°C) to prevent di-substitution
  • Piperazine Degradation :

    • Strict temperature control (<40°C) during coupling prevents retro-Mannich decomposition
  • Solvent Residuals :

    • Azeotropic drying with toluene reduces isopropanol content to <0.1% (ICH Q3C)

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative .

Scientific Research Applications

6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Notable Activity/Properties Reference
6-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one Pyridazinone 2-Methoxyphenyl-piperazine-carbonyl Potential CNS/oncological targets
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone 2-Fluorophenyl-piperazine Improved metabolic stability
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one-2-acetylhydrazone Pyridazinone 4-Chlorophenyl-piperazine + hydrazone Cytotoxicity (AGS cells)
3-[4-(2-Methoxyphenyl)piperazine-butyl]-benzothiazole-2(3H)-one Benzothiazole Extended alkyl-piperazine chains Anticancer (SI >10)
6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3(2H)-one Pyridazinone Hydroxyethyl-piperazine Enhanced hydrophilicity

Key Findings and Insights

  • Structural-Activity Relationships (SAR): The 2-methoxyphenyl group on piperazine may enhance binding to aminergic receptors (e.g., 5-HT₁A or D₂) compared to halogenated analogs . Carbonyl-linked piperazines (vs. Hydrazone moieties introduce hydrogen-bonding sites, which could modulate cytotoxicity or solubility .
  • Pharmacological Potential: Fluorinated or chlorinated analogs show promise in anticancer applications, while hydroxylated derivatives may optimize pharmacokinetics .

Biological Activity

The compound 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one represents a significant advancement in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, including its interactions with specific receptors and potential therapeutic applications.

Structural Characteristics

This compound contains a pyridazinone core, which is known for its bioactive properties. The presence of the methoxyphenyl group and the piperazine moiety enhances its potential for interaction with biological targets, contributing to its pharmacological profile.

Structural Feature Description
Pyridazinone Core Central scaffold known for various biological activities.
Methoxyphenyl Group Enhances lipophilicity and receptor binding.
Piperazine Moiety Associated with numerous pharmacological effects, including antidepressant and antipsychotic activities.

Antidepressant Activity

Research has highlighted the compound's affinity for serotonin receptors, particularly 5-HT1A and 5-HT7. A study demonstrated that derivatives of 1-(2-methoxyphenyl)piperazine exhibited significant antidepressant-like activity in vivo, outperforming traditional antidepressants like imipramine in certain tests . The compound's ability to bind effectively to these receptors suggests a mechanism that could be leveraged for developing new antidepressants.

Anti-Tubercular Activity

In a series of studies on related compounds, piperazine derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.2 μg/mL . This indicates that modifications to the piperazine structure can enhance antimicrobial properties.

Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. Some derivatives demonstrated potent inhibition with IC50 values in the nanomolar range, suggesting potential applications in treating conditions like Parkinson's disease .

Case Studies

  • Antidepressant-Like Activity : A study synthesized several derivatives of N-(2-methoxyphenyl)piperazine and assessed their affinity towards serotonergic receptors. The most promising derivative showed high affinity (Ki < 1 nM) towards 5-HT1A receptors and demonstrated significant antidepressant-like effects in animal models .
  • Anti-Tubercular Studies : Another investigation focused on piperazine-based compounds where several showed significant activity against Mycobacterium tuberculosis, highlighting the potential of this class of compounds in developing new anti-tubercular agents .

Molecular Docking Studies

In silico molecular docking studies have been employed to predict the binding modes of the compound with various biological targets. These studies provide insights into how structural modifications can enhance binding affinities and improve therapeutic efficacy .

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